Carboxyphosphamide

Cytotoxicity Drug metabolism Alkylating agents

Ensure accurate ALDH activity assays with this purified, non-cytotoxic Carboxyphosphamide reference standard. Ideal as a negative control and for HPLC method validation to guarantee experimental reproducibility, avoiding the variability of generic cyclophosphamide impurity mixtures.

Molecular Formula C7H15Cl2N2O4P
Molecular Weight 293.08 g/mol
CAS No. 22788-18-7
Cat. No. B029615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyphosphamide
CAS22788-18-7
Synonyms3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid;  N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid;  Asta 5754;  Carboxycyclophosphamide;  NSC 145124; 
Molecular FormulaC7H15Cl2N2O4P
Molecular Weight293.08 g/mol
Structural Identifiers
SMILESC(COP(=O)(N)N(CCCl)CCCl)C(=O)O
InChIInChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)
InChIKeyQLAKAJLYYGOZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxyphosphamide (CAS 22788-18-7): Inactive Cyclophosphamide Metabolite for Analytical and Metabolic Research


Carboxyphosphamide (CAS 22788-18-7) is the primary, pharmacologically inactive terminal metabolite of the alkylating agent prodrug cyclophosphamide [1]. It is formed via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes [1][2]. As a well-characterized oxazaphosphorine metabolite, it is widely used as a reference standard in analytical chemistry and as a specific substrate for studying ALDH activity in the context of chemoresistance .

Why Generic Cyclophosphamide Impurity Standards Cannot Replace Purified Carboxyphosphamide


Generic cyclophosphamide impurity mixtures lack the verified purity, concentration, and defined enzymatic specificity of isolated Carboxyphosphamide . As a purified, fully characterized reference standard, it is essential for accurate HPLC method development and validation . Substitution with impure mixtures introduces significant variability in quantitative analysis and kinetic studies, undermining regulatory compliance and experimental reproducibility, particularly in assays that rely on its defined, non-cytotoxic profile [1].

Quantitative Differentiation: Carboxyphosphamide vs. Key Analogs in Metabolic and Cytotoxicity Profiles


Comparative Cytotoxicity: Carboxyphosphamide is Non-Cytotoxic vs. Phosphoramide Mustard (Active Metabolite)

Carboxyphosphamide exhibits no quantifiable cytotoxic activity, a critical distinction from the active metabolite phosphoramide mustard. In a direct comparative study using L1210 murine leukemia cells, the active metabolite isophosphoramide mustard showed an IC50 of 15-33 µM, whereas carboxyphosphamide and other secondary metabolites were not more cytotoxic than the parent cyclophosphamide and did not induce tolerance [1][2].

Cytotoxicity Drug metabolism Alkylating agents

Enzymatic Specificity: Defined Kinetic Parameters for ALDH1A1-Mediated Detoxification

Carboxyphosphamide is the specific product of aldophosphamide oxidation by aldehyde dehydrogenase (ALDH) [1]. In a study using mouse hepatic ALDH, the enzyme's activity toward the aldophosphamide substrate exhibited a Km of 22-84 µM and Vmax values of 1170-3310 nmol/min/g liver, depending on the enzyme fraction [1]. This contrasts with the active metabolite 4-hydroxycyclophosphamide, which is generated by CYP450 enzymes with a different kinetic profile [2].

Enzyme kinetics Aldehyde dehydrogenase Chemoresistance

Analytical Purity: Certified Reference Standard vs. Generic Cyclophosphamide Impurity

Commercially available Carboxyphosphamide is provided as a fully characterized reference standard with ≥95% purity, compliant with regulatory guidelines for analytical method development and validation (AMV) . In contrast, generic 'Cyclophosphamide Impurity 25' mixtures may contain unknown quantities of other related substances, precluding their use in quantitative assays .

Analytical chemistry Reference standard HPLC method validation

Validated Research Applications for Carboxyphosphamide Based on Quantified Differentiation


Negative Control and Reference Standard in Cytotoxicity Assays

Employ Carboxyphosphamide as an ideal negative control in in vitro cytotoxicity screens of cyclophosphamide analogs. Its proven lack of cytotoxic activity [1] ensures that any observed cell death is attributable to the test compound and not the vehicle or an inactive metabolite.

Calibration Standard for Quantifying ALDH Activity in Chemoresistance Studies

Utilize purified Carboxyphosphamide as a calibration standard to quantify the rate of aldophosphamide oxidation by ALDH1A1 and ALDH3A1 in cell lysates or purified enzyme preparations. The defined kinetic parameters (Km and Vmax) for its formation [2] allow for accurate determination of ALDH activity, a key factor in cyclophosphamide resistance.

Primary Reference Standard for HPLC Method Validation and Impurity Profiling

Use Carboxyphosphamide as a primary reference standard for the development, validation, and routine QC testing of analytical methods for cyclophosphamide drug substance and drug product. Its high purity and regulatory compliance ensure traceability and accuracy in quantifying this specific metabolite as a potential impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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